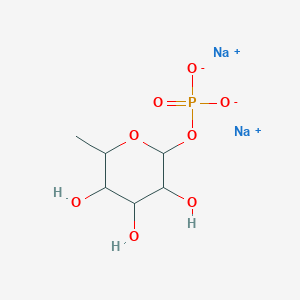

L-Fucose-1-phosphate disodium salt

Description

Contextualization within Carbohydrate Metabolism and Nucleotide Sugar Precursors

Carbohydrate metabolism encompasses a vast network of biochemical reactions responsible for the synthesis, breakdown, and interconversion of carbohydrates. Within this network, nucleotide sugars are essential intermediates. nih.gov They serve as activated forms of monosaccharides, providing the energy required for their transfer onto proteins and lipids to form complex glycoconjugates. nih.gov

L-Fucose-1-phosphate is classified as a monosaccharide phosphate (B84403). It functions as a direct precursor in the formation of the nucleotide sugar Guanosine (B1672433) Diphosphate (B83284) L-fucose (GDP-L-fucose). nih.gov GDP-L-fucose is the universal donor substrate for all fucosyltransferases, the enzymes that attach fucose to glycan chains. nih.govoup.com Therefore, the generation of L-fucose-1-phosphate is a key regulatory step in the fucosylation process.

Table 1: Chemical Classification of L-Fucose-1-Phosphate

| Category | Description |

| Chemical Class | Organic Compounds |

| Super Class | Organic oxygen compounds |

| Sub Class | Organooxygen compounds |

| Direct Parent | Monosaccharide phosphates |

| Alternative Parents | Hexose monosaccharides, Monoalkyl phosphates, Phosphoric acid esters, Oxanes, Secondary alcohols, Polyols, Oxacycles, Organic oxides, Hydrocarbon derivatives |

Overview of L-Fucose-1-phosphate's Role as a Central Metabolic Intermediate in Fucosylation Pathways

Mammalian cells utilize two primary pathways to synthesize GDP-L-fucose: the de novo pathway and the salvage pathway. nih.govoup.com L-Fucose-1-phosphate is the central metabolic intermediate in the salvage pathway. oup.com

De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions. nih.govoup.com It is estimated to produce the majority of GDP-fucose under normal conditions. nih.gov

Salvage Pathway: This pathway recycles free L-fucose, which can be sourced from the extracellular environment or from the breakdown of cellular glycoproteins and glycolipids. oup.com In this pathway, free L-fucose is first phosphorylated by the enzyme L-fucokinase to yield L-fucose-1-phosphate. nih.gov Subsequently, the enzyme fucose-1-phosphate guanylyltransferase (also known as GDP-L-fucose pyrophosphorylase) catalyzes the reaction between L-fucose-1-phosphate and guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate. wikipedia.org This reversible, magnesium-dependent reaction is a critical step for reutilizing fucose.

The existence of the salvage pathway highlights the importance of fucose to the cell, providing an energy-efficient mechanism to reuse this sugar. L-Fucose-1-phosphate sits (B43327) at the crossroads of this pathway, directly linking free fucose to its activated, transferable form, thereby playing an indispensable role in the maintenance of cellular fucosylation. oup.comnih.gov

Table 2: Key Enzymes in the Fucosylation Salvage Pathway

| Enzyme | EC Number | Function |

| L-Fucokinase | 2.7.1.52 | Catalyzes the phosphorylation of L-fucose to form L-fucose-1-phosphate, using ATP as the phosphate donor. nih.gov |

| Fucose-1-phosphate guanylyltransferase (GDP-L-fucose pyrophosphorylase) | 2.7.7.30 | Catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose and pyrophosphate. nih.govwikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11Na2O8P |

|---|---|

Molecular Weight |

288.10 g/mol |

IUPAC Name |

disodium;(3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate |

InChI |

InChI=1S/C6H13O8P.2Na/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12;;/h2-9H,1H3,(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

JPJQYRZIJVIUSX-UHFFFAOYSA-L |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving L Fucose 1 Phosphate

The L-Fucose Salvage Pathway: A Key Route for L-Fucose-1-phosphate Formation

The salvage pathway is a two-step process that efficiently converts free L-fucose into GDP-L-fucose, with L-fucose-1-phosphate serving as the essential intermediate. oup.comresearchgate.net This pathway is crucial for recycling fucose and maintaining the cellular pool of GDP-L-fucose, the universal donor for all fucosyltransferase enzymes. nih.govwikipedia.org

The initial and committing step of the salvage pathway is the phosphorylation of L-fucose at the C-1 position. nih.gov This reaction is catalyzed by the enzyme L-fucokinase (FUK), also known as fucokinase (phosphorylating), which utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. wikipedia.org The products of this reaction are β-L-fucose-1-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org FUK is a member of the transferase family, specifically a phosphotransferase. wikipedia.org In some organisms, such as Bacteroides fragilis, this kinase activity is part of a larger bifunctional enzyme. nih.gov

The reaction catalyzed by L-Fucokinase is as follows: ATP + L-fucose ⇌ ADP + β-L-fucose 1-phosphate wikipedia.org

Following its synthesis, L-fucose-1-phosphate is a substrate for the second enzyme in the salvage pathway, Fucose-1-phosphate Guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP). uniprot.orgwikipedia.org This enzyme catalyzes the condensation of β-L-fucose-1-phosphate with guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate. wikipedia.orgresearchgate.net FPGT is classified as a nucleotidyltransferase. wikipedia.org This enzymatic step is critical as it generates the activated sugar nucleotide, GDP-L-fucose, which is required for the fucosylation of glycans. oup.comnih.gov In certain bacteria, this pyrophosphorylase activity is found in the N-terminal domain of a bifunctional enzyme, while the fucokinase activity resides in the C-terminal domain. nih.gov

The reaction catalyzed by Fucose-1-phosphate Guanylyltransferase is: GTP + β-L-fucose 1-phosphate ⇌ Diphosphate + GDP-L-fucose wikipedia.org

Interplay with the De Novo Biosynthetic Pathway of GDP-L-Fucose

While the salvage pathway provides a direct route for L-fucose utilization, it operates in concert with the de novo biosynthetic pathway to meet the cell's demand for GDP-L-fucose. oup.comreactome.org The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or TSTA3). oup.comnih.gov

Under normal physiological conditions, the de novo pathway is considered the primary source of GDP-L-fucose, estimated to contribute approximately 90% of the total cellular pool. nih.govnih.gov The salvage pathway, which proceeds through the L-fucose-1-phosphate intermediate, is thought to be responsible for the remaining 10%. semanticscholar.orgnih.gov However, the flux through the salvage pathway can be significantly increased by supplementing cells with exogenous L-fucose. nih.gov This is particularly relevant in therapeutic contexts for conditions like Leukocyte Adhesion Deficiency II, where fucose supplementation can help restore fucosylation. nih.gov Interestingly, evidence suggests that in the absence of the primary Golgi GDP-fucose transporter, the fucosylation machinery preferentially utilizes GDP-fucose derived from the salvage pathway. nih.gov

Regulation of L-Fucose-1-phosphate Levels and Downstream Nucleotide Sugar Supply

The cellular concentration of L-fucose-1-phosphate and the subsequent supply of GDP-L-fucose are tightly regulated. The activity of the enzymes in the salvage pathway can be influenced by substrate availability. For instance, the presence of free L-fucose, either from external sources or from lysosomal degradation of glycoconjugates, promotes the synthesis of L-fucose-1-phosphate. nih.gov

Studies have shown a complex interplay and potential for mutual regulation between the de novo and salvage pathways. nih.govplos.org For example, the absence of key enzymes in the de novo pathway can lead to changes in the efficiency of the salvage pathway, and vice-versa. nih.govplos.org In some cell lines lacking enzymes of the de novo pathway, the synthesis of GDP-fucose via the salvage pathway is more pronounced. plos.org This suggests a compensatory mechanism exists to maintain the necessary supply of this critical nucleotide sugar. Furthermore, the final product of both pathways, GDP-L-fucose, is known to have feedback inhibitory effects on the enzymes of the de novo pathway, although the direct regulation of the salvage pathway enzymes by the end product is less characterized. researchgate.net

Data Tables

Table 1: Key Enzymes in the L-Fucose Salvage Pathway This table summarizes the enzymes directly involved in the formation and conversion of L-Fucose-1-phosphate.

| Enzyme Name | Abbreviation(s) | EC Number | Catalyzed Reaction | Substrates | Products |

| L-Fucokinase | FUK, fuc-K | 2.7.1.52 | Phosphorylation of L-fucose | L-fucose, ATP | β-L-fucose-1-phosphate, ADP |

| Fucose-1-phosphate Guanylyltransferase | FPGT, GFPP | 2.7.7.30 | Condensation of L-fucose-1-phosphate with GTP | β-L-fucose-1-phosphate, GTP | GDP-L-fucose, Diphosphate |

Table 2: Comparison of GDP-L-Fucose Biosynthetic Pathways This table provides a comparative overview of the salvage and de novo pathways for GDP-L-Fucose synthesis.

| Feature | Salvage Pathway | De Novo Pathway |

| Primary Substrate | Free L-fucose oup.com | GDP-D-mannose oup.com |

| Key Intermediate | L-Fucose-1-phosphate oup.com | GDP-4-keto-6-deoxymannose nih.gov |

| Key Enzymes | L-Fucokinase (FUK), Fucose-1-phosphate Guanylyltransferase (FPGT) uniprot.orgoup.com | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX/TSTA3) oup.comnih.gov |

| Estimated Contribution | ~10% nih.govnih.gov | ~90% nih.govnih.gov |

| Primary Function | Recycling of free L-fucose uniprot.orgsigmaaldrich.com | Primary synthesis of GDP-L-fucose oup.com |

Enzymological Characterization of Enzymes Interacting with L Fucose 1 Phosphate

Detailed Enzyme Kinetics and Reaction Mechanisms of L-Fucokinase

L-Fucokinase (EC 2.7.1.52) catalyzes the first committed step in the fucose salvage pathway. nih.gov It facilitates the transfer of a phosphate (B84403) group from a donor molecule to L-fucose, producing β-L-fucose-1-phosphate. wikipedia.org The systematic name for this enzyme is ATP:β-L-fucose 1-phosphotransferase. wikipedia.org

L-Fucokinase exhibits specificity for its two primary substrates: L-fucose and a phosphate donor, which is typically Adenosine (B11128) triphosphate (ATP). wikipedia.org The enzyme acts on the β-anomer of L-fucose to generate β-L-fucose-1-phosphate.

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modulate its activity, is a crucial mechanism for controlling metabolic pathways. nih.govyoutube.com In the case of the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, a potential allosteric regulatory mechanism has been suggested. nih.gov A binding site for GTP or GDP was identified on the pyrophosphorylase domain of the protein, which may serve to allosterically regulate the kinase activity, although the precise mechanism is still under investigation. nih.gov

Like many kinases, L-Fucokinase activity is dependent on the presence of divalent metal ions. The enzyme from Bacteroides fragilis shows a broad selectivity for these cofactors, with activity observed in the presence of Cobalt (Co²⁺), Iron (Fe²⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), and Zinc (Zn²⁺). nih.gov

The catalytic efficiency of L-Fucokinase has been characterized in different organisms. For the recombinant bifunctional enzyme from Arabidopsis (AtFKGP), the apparent Michaelis constants (Kₘ) for L-Fucose and ATP have been determined, providing insight into the enzyme's affinity for its substrates. nih.gov

| Enzyme Source | Substrate | Apparent Kₘ (mM) |

| Arabidopsis thaliana (rAtFKGP) | L-Fucose | 1.0 nih.gov |

| Arabidopsis thaliana (rAtFKGP) | ATP | 0.45 nih.gov |

This table presents the apparent Michaelis constants (Kₘ) for L-Fucokinase activity from Arabidopsis thaliana.

Kinetic and Structural Analysis of Fucose-1-phosphate Guanylyltransferase (FPGT/GFPP)

Fucose-1-phosphate Guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP), (EC 2.7.7.30) performs the second step in the fucose salvage pathway. wikipedia.org It catalyzes the reaction between β-L-fucose-1-phosphate and a nucleoside triphosphate to produce GDP-L-fucose and pyrophosphate. wikipedia.org

The reaction is formally: GTP + β-L-fucose-1-phosphate ⇌ Diphosphate (B83284) + GDP-L-fucose wikipedia.org

The primary nucleoside triphosphate substrate for FPGT is Guanosine (B1672433) triphosphate (GTP). nih.gov However, studies on the enzyme from pig kidney have shown that it can utilize other substrates, though with less efficiency. Inosine triphosphate (ITP) and, to a lesser extent, ATP can also serve as donors. nih.gov The enzyme is also reasonably specific for its sugar phosphate substrate, β-L-fucose-1-phosphate, but can utilize α-D-arabinose-1-phosphate to generate GDP-α-D-arabinose. nih.gov The kinetic mechanism involves the binding of the substrates and the subsequent release of the products, pyrophosphate and GDP-L-fucose. The release of pyrophosphate is a key step in the catalytic cycle of many nucleotidyltransferases.

Kinetic parameters for the FPGT activity of the bifunctional enzyme from Arabidopsis show a high affinity for both L-fucose-1-phosphate and GTP. nih.gov

| Enzyme Source | Substrate | Apparent Kₘ (mM) |

| Arabidopsis thaliana (rAtFKGP) | L-Fucose-1-phosphate | 0.052 nih.gov |

| Arabidopsis thaliana (rAtFKGP) | GTP | 0.17 nih.gov |

This table displays the apparent Michaelis constants (Kₘ) for FPGT activity from Arabidopsis thaliana.

Divalent metal ions are critical for the activity of FPGT. The GDP-fucose pyrophosphorylase activity of the bifunctional enzyme from Bacteroides fragilis demonstrates an absolute requirement for Magnesium (Mg²⁺). nih.gov Other divalent cations are significantly less effective at promoting catalysis.

| Enzyme | Metal Ion | Relative Activity |

| L-Fucokinase (B. fragilis) | Mg²⁺, Mn²⁺, Co²⁺, Fe²⁺, Zn²⁺ | Active nih.gov |

| FPGT (B. fragilis) | Mg²⁺ | Absolute Requirement nih.gov |

| FPGT (B. fragilis) | Other Divalent Ions | Much lower activity nih.gov |

This table summarizes the differential metal ion dependence of the L-Fucokinase and FPGT activities of the bifunctional enzyme from Bacteroides fragilis.

Functional Genomics and Proteomics of L-Fucose-1-phosphate Metabolic Enzymes

Functional genomics and proteomics studies have provided valuable information on the genes and proteins of the fucose salvage pathway across various species.

In humans, the L-fucokinase is encoded by the FCSK gene, and the FPGT is encoded by the FPGT gene. nih.govuniprot.org UniProt entries for these proteins are Q8N0W3 (FCSK) and O14772 (FPGT). uniprot.org Pathogenic variants in the FCSK gene are known to cause a congenital disorder of glycosylation (CDG), highlighting the critical role of the fucose salvage pathway in human development. uniprot.org For the FPGT gene, several transcript variants have been identified, which may encode for different protein isoforms. nih.gov

In plants like Arabidopsis thaliana, a single gene, AtFKGP, encodes a bifunctional enzyme possessing both L-fucokinase and GDP-L-fucose pyrophosphorylase activities. nih.gov Functional studies using loss-of-function mutants with a T-DNA insertion in this gene resulted in a higher accumulation of free L-fucose compared to wild-type plants, confirming the enzyme's role in salvaging fucose. nih.gov The expression of AtFKGP is detected in most cell types, indicating that this salvage pathway is ubiquitous throughout the plant. nih.gov

Proteomic and genomic databases like UniProt and InterPro provide extensive information on these enzymes across different organisms, including rat (Rattus norvegicus) and guinea pig (Cavia porcellus), detailing their protein families, domains, and gene ontology annotations. ebi.ac.ukuniprot.orguniprot.org For instance, the pig kidney FPGT has been purified and its cDNA cloned, revealing that the highest specific activity was in the kidney, with lower levels in the lung, liver, and pancreas. nih.gov This tissue-specific expression suggests differential reliance on the fucose salvage pathway among various organs.

Feedback Inhibition and Regulatory Mechanisms Affecting L-Fucose-1-phosphate Processing

Cross-talk Between De Novo and Salvage Pathways:

The salvage pathway, which utilizes L-fucose-1-phosphate, does not operate in isolation. It is in constant communication with the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose. There is a mutual regulatory relationship between the enzymes of these two pathways. For instance, in certain cellular contexts, a deficiency in the de novo pathway enzyme TSTA3 can lead to an increased level of fucokinase, the enzyme that produces L-fucose-1-phosphate in the salvage pathway. nih.gov This suggests a compensatory mechanism to maintain the cellular GDP-L-fucose pool.

Product Inhibition as a Key Regulatory Feature:

A primary mechanism for regulating the processing of L-fucose-1-phosphate is product inhibition, a common feature in biosynthetic pathways. The final product of the fucose salvage pathway, GDP-L-fucose, and its analogs have been shown to exert inhibitory effects on the enzymes involved in its own synthesis.

Fluorinated analogs of L-fucose, upon conversion to their corresponding GDP-L-fucose analogs via the salvage pathway, act as potent inhibitors of fucosylation. nih.govnih.gov These analogs can competitively inhibit fucosyltransferases and also act as feedback inhibitors of the de novo pathway by targeting GDP-mannose 4,6-dehydratase (GMD). nih.gov This demonstrates that the end product of the pathway can regulate its own production from the very beginning of the de novo synthesis route.

While direct kinetic data for the product inhibition of the FPGT domain by GDP-L-fucose is not as extensively documented, the principle of product inhibition is well-established for pyrophosphorylase enzymes. The accumulation of the product, in this case, GDP-L-fucose, can compete with the substrate, L-fucose-1-phosphate, for binding to the active site of FPGT, thereby slowing down the reaction rate. This prevents the excessive accumulation of GDP-L-fucose when it is not being consumed by fucosyltransferases.

Kinetic Parameters of Enzymes Processing L-Fucose-1-Phosphate:

Kinetic studies of enzymes involved in the fucose salvage pathway provide quantitative measures of their substrate affinity and catalytic efficiency. For the bifunctional enzyme from Arabidopsis thaliana (AtFKGP), the apparent Michaelis constants (Km) for the GDP-L-Fucose pyrophosphorylase activity have been determined.

Below is an interactive data table summarizing the kinetic parameters for the GDP-L-Fucose pyrophosphorylase activity of AtFKGP. medchemexpress.com

| Substrate | Apparent Km (mM) |

| L-Fucose-1-phosphate | 0.052 |

| GTP | 0.17 |

This table shows the concentrations of L-fucose-1-phosphate and GTP at which the enzyme reaches half of its maximum velocity, indicating a high affinity for both substrates.

In another study focusing on the bifunctional enzyme from Bacteroides fragilis (FKP), kinetic parameters for both the full-length protein and its individual domains were analyzed. nih.gov

The following interactive data table presents the kinetic parameters for the GDP-fucose pyrophosphorylase activity of the full-length FKP and its N-terminal domain (SUMO-FKP-NTD). nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| FKP-FL | Fucose-1-P | 25.8 ± 3.1 | 1.10 ± 0.03 | 4.26 x 104 |

| GTP | 12.0 ± 1.2 | 1.10 ± 0.03 | 9.17 x 104 | |

| SUMO-FKP-NTD | Fucose-1-P | 41.5 ± 4.5 | 0.21 ± 0.01 | 0.51 x 104 |

| GTP | 25.1 ± 1.8 | 0.21 ± 0.01 | 0.84 x 104 |

These findings indicate that the full-length enzyme exhibits higher affinity for its substrates and greater catalytic efficiency compared to the isolated pyrophosphorylase domain. nih.gov While this study did not report on product inhibition for the pyrophosphorylase activity, it provides a detailed characterization of the enzyme's catalytic function.

Biological Roles and Functional Implications Mediated by L Fucose 1 Phosphate Metabolism

Contribution to Fucosylated Glycoconjugate Biosynthesis

The metabolism of L-fucose-1-phosphate is central to the biosynthesis of fucosylated glycoconjugates, which are involved in numerous physiological and pathological processes. nih.govoup.compnas.org This occurs primarily through the salvage pathway, where free L-fucose is first phosphorylated to L-fucose-1-phosphate by fucokinase. Subsequently, L-fucose-1-phosphate is converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase. oup.comwikipedia.org This activated form of fucose is then utilized by fucosyltransferases to modify various glycans.

L-fucose-1-phosphate is an essential precursor for the fucosylation of glycoproteins and glycolipids. nih.govpnas.org Fucosylated glycans are critical components of the cell surface and secreted proteins, where they mediate a variety of biological events. nih.govcaltech.edu These include cell-cell adhesion, signaling, and immune responses. patsnap.com For instance, fucosylated glycans on cell surfaces, such as the sialyl Lewis X antigen, are recognized by selectins, facilitating the adhesion of leukocytes to endothelial cells during inflammation. oup.com

The process of fucosylation, which is the transfer of fucose to N- or O-linked glycans and glycolipids, is implicated in a wide range of biological activities. nih.gov The addition of fucose to these molecules can significantly alter their structure and function, thereby influencing cellular behavior. In mammals, fucose is a common terminal monosaccharide on glycoproteins and is involved in controlling interactions with cell surface receptors. pnas.org

Recent research has highlighted the opposing roles of fucosylated glycoproteins and glycolipids in certain pathological conditions. For example, in the context of cholera intoxication, fucosylated glycoproteins have been identified as functional receptors for the cholera toxin, while fucosylated glycosphingolipids can act as decoy receptors, thereby protecting cells from intoxication. nih.gov This underscores the nuanced and context-dependent roles of fucosylation in cellular processes.

L-fucose-1-phosphate metabolism significantly influences the composition of human milk oligosaccharides (HMOs), which are a major component of human milk and play a crucial role in infant health. acs.orgnih.gov Fucosylated HMOs are particularly important, serving as prebiotics to shape the infant gut microbiota and protecting against pathogens. nih.govnih.gov

The synthesis of fucosylated HMOs depends on the availability of GDP-L-fucose, which is derived from L-fucose-1-phosphate. The expression and activity of specific fucosyltransferases in the mammary gland determine the types and amounts of fucosylated HMOs produced. nih.govoup.com For example, the secretor gene (FUT2) encodes an α1,2-fucosyltransferase responsible for the synthesis of HMOs containing α1,2-linked fucose, such as 2'-fucosyllactose (B36931) (2'-FL). nih.gov

The concentrations of individual fucosylated HMOs can vary substantially between individuals and over the course of lactation. oup.com This variation is partly attributed to genetic differences in fucosyltransferase genes. The dynamic nature of HMO fucosylation suggests a finely tuned mechanism to meet the changing needs of the developing infant.

Modulation of Cellular Signaling Pathways via L-Fucose-1-phosphate Derived Metabolites

Recent studies have uncovered a novel role for L-fucose and its metabolites, including L-fucose-1-phosphate, in modulating cellular signaling pathways, particularly in the nervous system. This signaling function appears to be independent of the well-established role of fucose in glycosylation.

L-fucose has been shown to rapidly activate several intracellular signaling molecules that are critical for neuronal function. biorxiv.org L-fucose administration leads to the phosphorylation and activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and synapsin I. biorxiv.org CaMKII is a key player in synaptic plasticity, and its activation is a crucial step in learning and memory formation. nih.govnih.gov

Furthermore, L-fucose stimulates the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival, including brain-derived neurotrophic factor (BDNF) and the proto-oncogene c-fos. biorxiv.orgnih.gov The activation of these signaling cascades suggests that L-fucose and its metabolites can directly influence gene expression and protein synthesis in neurons.

The signaling effects of L-fucose are dependent on its metabolism through the salvage pathway, which involves the generation of L-fucose-1-phosphate by fucokinase (FUK). biorxiv.orgbiorxiv.org This indicates that L-fucose-1-phosphate or a subsequent metabolite is the active signaling molecule.

The activation of signaling pathways by L-fucose-derived metabolites has a direct impact on neurotransmission and synaptic plasticity. biorxiv.orgbiorxiv.org L-fucose has been found to enhance excitatory neurotransmission and long-term potentiation (LTP), a cellular model of learning and memory, at synapses in the hippocampus. biorxiv.orgbiorxiv.org This enhancement is attributed to an increase in the presynaptic release of glutamate. biorxiv.org

The phosphorylation of synapsin I, a protein associated with synaptic vesicles, by L-fucose-activated kinases contributes to this increased neurotransmitter release. nih.govbiorxiv.org Fucosylation of glycoproteins has long been implicated in neuronal communication and plasticity. caltech.edunih.gov However, the rapid signaling effects of L-fucose suggest a more direct role as a neuromodulator. biorxiv.org

Interestingly, brains from individuals with Alzheimer's disease and mouse models of the disease show evidence of fucose hypometabolism and impaired L-fucose signaling. biorxiv.org Supplementation with L-fucose has been shown to correct these deficits, suggesting a potential therapeutic role for L-fucose in neurodegenerative diseases. biorxiv.orgnih.gov

Roles in Organismal Physiology and Development

The metabolic products of L-fucose-1-phosphate, particularly fucosylated glycoconjugates, are integral to a wide range of physiological and developmental processes in mammals. nih.govoup.comnih.gov

Fucosylated glycans are involved in:

Immune System Regulation: They play a role in leukocyte recruitment to sites of inflammation through selectin binding and modulate antibody-dependent cellular cytotoxicity. nih.gov

Development: Fucosylation is essential for processes such as fertilization, tissue development via growth factor receptor and Notch signaling, and neural development. nih.govnih.gov

Host-Microbe Interactions: Fucosylated glycans in the gut can influence the composition and function of the gut microbiome. oup.com

Alterations in the expression of fucosylated oligosaccharides have been linked to various pathological conditions, including cancer and atherosclerosis. oup.com The diverse roles of fucosylated molecules highlight the fundamental importance of L-fucose-1-phosphate metabolism in maintaining organismal health and proper development.

Developmental Signaling and Immune Responses (e.g., Leukocyte Adhesion)

The metabolism of L-fucose, and by extension L-fucose-1-phosphate, is deeply intertwined with developmental signaling and the orchestration of immune responses. Fucosylation, the end product of the metabolic pathway involving L-fucose-1-phosphate, is essential for the proper function of various cell surface receptors and adhesion molecules that mediate cell-cell interactions. nih.gov

A prime example of its importance in the immune system is its role in leukocyte adhesion. The process of leukocyte rolling, a critical early step in the inflammatory response, is dependent on the interaction between selectins on endothelial cells and their fucosylated ligands on leukocytes. nih.gov For instance, the sialyl Lewis X (sLeX) antigen, a fucosylated glycan, is a key ligand for E-selectin and P-selectin on endothelial cells. The synthesis of these fucosylated structures is dependent on the availability of GDP-L-fucose, which is generated from L-fucose-1-phosphate. nih.govresearchgate.net

Disruptions in this pathway can lead to severe immunodeficiencies. For example, Leukocyte Adhesion Deficiency type II (LAD II) is a rare genetic disorder caused by a defect in the transport of GDP-fucose into the Golgi apparatus, leading to a lack of fucosylated ligands on neutrophils and consequently, impaired leukocyte adhesion. researchgate.net

Furthermore, fucosylation has been shown to modulate the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses. L-fucose treatment can polarize immature myeloid cells towards specific DC subsets, enhance antigen uptake and processing, and increase their ability to stimulate T cells. frontiersin.org Core fucosylation, a specific type of N-glycosylation, also regulates T-helper (TH)-B cell interactions and cytokine production, which are essential for humoral immunity. nih.gov

Table 1: Key Fucosylated Molecules in Immune Response

| Molecule | Function | Role of Fucosylation |

| Sialyl Lewis X (sLeX) | Ligand for selectins | Essential for leukocyte rolling and adhesion to endothelial cells. nih.gov |

| T-cell receptor (TCR) | Antigen recognition | Core fucosylation regulates the geometry and conformation of TCR-pMHC clusters. nih.gov |

| B-cell receptor (BCR) | Antigen recognition | Core fucosylation promotes the formation of efficient lipid raft domains, regulating signal transduction. nih.gov |

Contributions to Plant Immunity and Cell Wall Integrity

In the plant kingdom, L-fucose metabolism and protein fucosylation are integral to both innate immunity and the maintenance of cell wall integrity. The biosynthesis of GDP-L-fucose is a critical step for the fucosylation of various cell wall components and proteins involved in defense signaling. nih.govnih.govuky.edu

Research in Arabidopsis thaliana has revealed that a defect in L-fucose biosynthesis has a wide-ranging impact on plant defense mechanisms, including stomatal defense, apoplastic defense, pattern-triggered immunity (PTI), and effector-triggered immunity (ETI). nih.govuky.edu This includes the glycosylation of pattern-recognition receptors that are crucial for detecting pathogen-associated molecular patterns. nih.govuky.edu Mutants with impaired L-fucose synthesis show increased susceptibility to certain pathogens. nih.govnih.govuky.edu

L-fucose is a component of several important cell wall polysaccharides, such as pectin (B1162225) and xyloglucan (B1166014). nih.govresearchgate.net The proper fucosylation of these molecules is essential for maintaining the structural integrity and elasticity of the cell wall, which is necessary to withstand the internal turgor pressure and allow for controlled cell expansion. nih.gov The use of chemical inhibitors of fucosylation has been shown to induce defects in root cell elongation and alter root morphology, highlighting the importance of fucosylated cell wall components in plant development. researchgate.netoup.com

Table 2: Fucosylated Components in Plant Biology

| Component | Location | Function |

| Xyloglucan | Primary cell wall | A major hemicellulose that cross-links cellulose (B213188) microfibrils, contributing to cell wall strength and flexibility. nih.govnih.gov |

| Pectin (RG-I and RG-II) | Primary cell wall | A complex polysaccharide involved in cell adhesion and wall porosity. nih.govresearchgate.net |

| N-glycans | Glycoproteins | Involved in protein folding, stability, and signaling, including in pattern-recognition receptors for immunity. nih.govnih.gov |

Involvement in Microbial Metabolism and Host-Microbe Interactions

L-fucose is an abundant monosaccharide in the mammalian gut, present in mucus glycoproteins and on the surface of intestinal epithelial cells. nih.gov This makes it a significant nutrient source for the gut microbiota. Several species of gut bacteria possess operons dedicated to the transport and catabolism of L-fucose. nih.gov The metabolism of L-fucose by these microbes often leads to the production of short-chain fatty acids (SCFAs), such as propionate, which can be used as an energy source by the host's epithelial cells. nih.gov

The metabolism of L-fucose is not just about nutrition; it also plays a crucial role in shaping the host-microbe relationship. For some bacteria, L-fucose can act as a signaling molecule, influencing gene expression. nih.govnih.gov For instance, in certain beneficial gut symbionts, the presence of fucose can support their growth and beneficial activities while suppressing the expression of virulence genes. nih.gov

Conversely, some pathogenic bacteria can utilize host-derived fucose to their advantage, using it as a nutrient source to aid in colonization and infection. nih.gov The ability to metabolize L-fucose is a key factor in the competition and composition of the gut microbial community. frontiersin.org The metabolism of L-fucose in bacteria like Escherichia coli and Lactobacillus rhamnosus involves its conversion to fuculose-1-phosphate, which is then cleaved into dihydroxyacetone-phosphate (entering glycolysis) and lactaldehyde. nih.gov

Table 3: Microbial Utilization of L-Fucose

| Microorganism | Metabolic Pathway | Significance |

| Lactobacillus rhamnosus GG | Catabolized to 1,2-propanediol. nih.gov | Adaptation to gastrointestinal conditions and utilization of host-derived glycans. nih.gov |

| Escherichia coli | Catabolized to fuculose-1-phosphate, then to dihydroxyacetone-phosphate and lactaldehyde. nih.gov | Serves as a carbon and energy source; can also act as a signaling molecule to regulate virulence. nih.govnih.gov |

| Campylobacter jejuni & C. coli | Metabolized to pyruvate (B1213749) and lactate. frontiersin.org | Linked to growth performance and general metabolism. frontiersin.org |

Dynamic Regulation of Fucosylation in Specific Tissues and Cell Types

The process of fucosylation is not static but is dynamically regulated in a tissue- and cell-type-specific manner, as well as in response to developmental cues and pathological conditions. This regulation occurs at multiple levels, including the expression of fucosyltransferases and the enzymes involved in the synthesis of the GDP-L-fucose donor substrate. nih.gov

The expression profiles of the various fucosyltransferase genes are distinct for each cell type and tissue, contributing to the unique glycan signatures of different cells and organs. nih.govoup.com This tissue-specific glycosylation is evolutionarily conserved and is crucial for maintaining cell identity and tissue homeostasis. nih.gov

For example, in the immune system, the expression of specific fucosyltransferases is tightly controlled during the differentiation and activation of immune cells to ensure the correct synthesis of selectin ligands. nih.gov In the context of cancer, alterations in the expression of fucosyltransferases are frequently observed, leading to aberrant fucosylation patterns on tumor cells. nih.gov These changes can impact cell adhesion, signaling, and interactions with the immune system. nih.govnih.gov

The regulation of fucosylation is also evident in the plant root, where the synthesis of fucose for xyloglucan appears to be dependent on the cell type and its developmental stage. nih.gov This suggests a sophisticated control mechanism that dictates where and when fucosylated glycans are produced.

Table 4: Examples of Tissue-Specific Fucosylation Regulation

| Tissue/Cell Type | Regulated Aspect | Functional Consequence |

| Immune Cells | Expression of specific fucosyltransferases. nih.gov | Synthesis of selectin ligands for leukocyte trafficking. nih.gov |

| Cancer Cells | Altered expression of fucosyltransferases. nih.gov | Changes in cell adhesion, metastasis, and immune evasion. nih.govnih.gov |

| Plant Roots | Cell-type and developmental stage-specific synthesis of fucose for xyloglucan. nih.gov | Proper cell wall formation and root development. nih.gov |

| Gut Epithelium | Induction of fucosyltransferases by microbiota. nih.gov | Production of fucosylated glycans that shape the gut microbiome. nih.gov |

Advanced Research Methodologies and Synthesis Strategies for L Fucose 1 Phosphate

Chemoenzymatic and Enzymatic Synthesis Approaches for L-Fucose-1-phosphate and GDP-L-Fucose

The limitations and high cost of purely chemical synthesis methods for nucleotide sugars have spurred the development of more efficient and specific enzymatic and chemoenzymatic strategies. These approaches leverage the high selectivity of enzymes to overcome challenges in regioselective and stereoselective synthesis. Two primary biological pathways are exploited for the synthesis of GDP-L-fucose, both of which involve L-fucose-1-phosphate as a key intermediate: the de novo pathway, which starts from GDP-mannose, and the salvage pathway, which utilizes free L-fucose. oup.comacs.orgresearchgate.net

The salvage pathway is of particular interest for in vitro synthesis due to its more direct route. acs.org This pathway typically employs a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), which first catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate and subsequently converts it to GDP-L-fucose. pnas.orgnih.govsigmaaldrich.com

Cell-Free Systems for Preparative Scale Production

Cell-free enzymatic synthesis offers several advantages over whole-cell fermentation, including higher product purity, faster reaction kinetics, and simplified product separation. nih.gov Researchers have successfully established cell-free systems for the preparative-scale production of GDP-L-fucose, which inherently involves the synthesis of L-fucose-1-phosphate. pnas.orgnih.gov

One notable approach utilizes the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis 9343. pnas.orgnih.govsigmaaldrich.com This enzyme efficiently converts L-fucose into GDP-L-fucose via an L-fucose-1-phosphate intermediate. pnas.org In the absence of guanosine (B1672433) triphosphate (GTP), the reaction catalyzed by FKP accumulates L-fucose-1-phosphate. pnas.org For the production of GDP-L-fucose, both adenosine (B11128) triphosphate (ATP) and GTP are supplied. pnas.org

A multi-enzyme cascade has also been developed for the production of GDP-L-fucose from the more economical substrates fucose and guanosine or guanosine monophosphate (GMP). researchgate.net In one such system, a final concentration of 7 mM (4.1 g/L) of GDP-L-fucose was achieved with a 68% yield from guanosine and fucose within 48 hours. researchgate.net Another cell-free system, starting from the inexpensive sugar mannose, utilizes five recombinant enzymes in a three-step, one-pot reaction to produce GDP-L-fucose. nih.govnih.gov This de novo pathway-based system yielded 178.6 mg/L of GDP-L-fucose with a conversion rate of 14.1%. nih.govnih.gov

Table 1: Examples of Cell-Free Systems for GDP-L-Fucose Production

| Starting Substrate(s) | Key Enzyme(s) | Product | Final Concentration/Yield | Reference |

| L-Fucose, ATP, GTP | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | GDP-L-Fucose | Preparative scales | pnas.orgnih.gov |

| Guanosine, Fucose, Polyphosphate, ATP | Multi-enzyme cascade | GDP-L-Fucose | 7 mM (4.1 g/L), 68% yield | researchgate.net |

| Mannose, ATP, GTP | Glucokinase, Phosphomannomutase, Mannose-1-phosphate guanyltransferase, GDP-D-mannose-4,6-dehydratase, GDP-L-fucose synthetase | GDP-L-Fucose | 178.6 mg/L, 14.1% yield | nih.govnih.gov |

Engineering Recombinant Enzymes for Enhanced Synthesis Efficiency

The efficiency of enzymatic synthesis pathways can be significantly improved through the engineering of recombinant enzymes. A primary strategy involves the overexpression of the necessary biosynthetic enzymes in microbial hosts like Escherichia coli. nih.govnih.gov For instance, the genes for the five enzymes of the de novo GDP-L-fucose biosynthesis pathway have been cloned into expression vectors to create engineered E. coli strains capable of overproducing these enzymes. nih.govnih.gov

The bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis has been a key target for recombinant expression to facilitate the synthesis of GDP-L-fucose and its derivatives. pnas.orgnih.gov By expressing an N-terminal His6-tagged version of FKP in E. coli, researchers have been able to produce the enzyme in sufficient quantities for preparative-scale synthesis. pnas.org

Further protein engineering efforts focus on improving the catalytic efficiency and substrate specificity of these enzymes. For example, understanding the structure and catalytic mechanism of FKP, as revealed by X-ray crystallography, provides a basis for targeted mutations to enhance its activity or alter its substrate scope. nih.gov The enzyme has a C-terminal domain responsible for the fucokinase activity (producing L-fucose-1-phosphate) and an N-terminal domain for the pyrophosphorylase activity (producing GDP-L-fucose). nih.gov This detailed structural knowledge enables the rational design of more efficient biocatalysts.

Analytical Techniques for Quantitative and Qualitative Assessment of L-Fucose-1-phosphate

The accurate detection, quantification, and structural confirmation of L-fucose-1-phosphate are paramount for monitoring synthesis reactions and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of L-fucose-1-phosphate and related compounds. researchgate.net It is widely used to monitor the progress of enzymatic reactions, assess the purity of the synthesized products, and quantify the yields. nih.gov For instance, in the cell-free synthesis of GDP-L-fucose from mannose, HPLC is used to analyze the yield of the final product. nih.gov The separation of L-fucose-1-phosphate from other reaction components, such as the starting materials (L-fucose, ATP) and the subsequent product (GDP-L-fucose), can be readily achieved using appropriate HPLC methods. researchgate.net

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation and Quantification

While HPLC is excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of L-fucose-1-phosphate. pnas.orgnih.gov

Mass Spectrometry (MS) provides highly accurate molecular weight information, confirming the identity of the synthesized compound. researchgate.net High-resolution mass spectrometry (HRMS) was used to confirm the identities of both L-fucose-1-phosphate and GDP-L-fucose produced in enzymatic reactions catalyzed by FKP. pnas.org MS is a highly sensitive technique that can be used to analyze complex mixtures and identify minor components. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules in solution. nih.govmdpi.com Both one-dimensional and two-dimensional NMR techniques can be used to identify the individual sugar residues, their anomeric configuration, and the position of the phosphate (B84403) group. nih.gov For L-fucose-1-phosphate, ¹H NMR and ³¹P NMR would be particularly informative for confirming the presence and location of the phosphate group on the fucose moiety. researchgate.net The structural analysis of fucosylated glycans often relies on a combination of MS and NMR to fully characterize the molecules. nih.gov

Table 2: Analytical Techniques for L-Fucose-1-phosphate Assessment

| Technique | Application | Information Obtained | Reference |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis, quantification | Retention time, peak area (for quantification) | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Identification, structural confirmation | Molecular weight, fragmentation patterns | pnas.orgnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, anomeric configuration, position of phosphate group | nih.govnih.govmdpi.com |

Application of Isotopic Labeling for Metabolic Flux Studies and Pathway Elucidation

Isotopic labeling is a powerful methodology used to trace the flow of atoms through metabolic pathways, providing quantitative insights into cellular physiology. nih.gov By supplying cells with a substrate enriched with a stable isotope, such as ¹³C, researchers can follow the fate of the labeled atoms as they are incorporated into various metabolites. nih.govnih.govresearchgate.net

In the context of L-fucose-1-phosphate, isotopic labeling can be used to elucidate the activity of the de novo and salvage pathways for GDP-L-fucose synthesis in vivo. For example, by feeding cells ¹³C-labeled glucose or mannose, the incorporation of ¹³C into L-fucose-1-phosphate and GDP-L-fucose can be monitored. This allows for the quantification of the flux through the de novo pathway. Similarly, providing ¹³C-labeled L-fucose would allow for the measurement of the salvage pathway activity.

These metabolic flux analysis (MFA) studies are crucial for understanding how cells regulate the production of fucosylated glycans under different physiological or pathological conditions. nih.gov The labeling patterns of intermediates like L-fucose-1-phosphate, analyzed by MS or NMR, provide direct evidence of the active metabolic routes and can reveal bottlenecks or regulatory points in the pathway. nih.govuni.lu This knowledge is invaluable for metabolic engineering efforts aimed at enhancing the production of fucosylated compounds.

Future Research Perspectives and Emerging Areas in L Fucose 1 Phosphate Biology

Systems Biology Approaches to Map the L-Fucose-1-phosphate Metabolome

Systems biology, with its integrated "omics" approaches, offers a powerful lens through which to understand the complex and dynamic nature of metabolism. nih.gov By combining metabolomics, genomics, proteomics, and computational modeling, researchers can construct comprehensive maps of metabolic networks, providing a holistic view of how L-fucose-1-phosphate is integrated within the cellular machinery. nih.govnih.gov

Metabolomics, the large-scale study of small molecules, is central to this endeavor. nih.gov Untargeted metabolomics can provide a broad snapshot of all detectable metabolites in a system, while targeted approaches allow for the precise quantification of specific molecules like L-fucose-1-phosphate. nih.gov This data can be integrated into genome-scale metabolic models (GEMs), which are computational representations of an organism's metabolism. nih.gov These models can simulate metabolic fluxes and predict how perturbations, such as changes in nutrient availability or genetic mutations, affect the L-fucose-1-phosphate pool and related pathways. nih.gov

For instance, a systems approach could be used to:

Identify all enzymes and transporters that interact with L-fucose-1-phosphate.

Quantify the relative contributions of the de novo and salvage pathways to the GDP-fucose pool under different physiological conditions. nih.gov

Uncover previously unknown connections between fucose metabolism and other metabolic pathways, such as glycolysis or amino acid metabolism.

Such studies will be instrumental in building a complete picture of the L-fucose-1-phosphate metabolome and its regulation.

Elucidating Novel Functions of L-Fucose-1-phosphate Beyond Known Salvage Pathway Roles

While the primary known function of L-fucose-1-phosphate is as a precursor for GDP-fucose synthesis, there is growing interest in exploring its potential roles beyond this canonical pathway. oup.com It is plausible that this phosphorylated sugar could act as a signaling molecule or a regulator of enzyme activity, similar to other sugar phosphates.

Future research in this area could focus on:

Investigating Protein-Metabolite Interactions: Identifying proteins that directly bind to L-fucose-1-phosphate could reveal novel effector functions. Techniques such as affinity chromatography-mass spectrometry and thermal shift assays can be employed to screen for these interactions.

Exploring Regulatory Roles: Studies could examine whether L-fucose-1-phosphate allosterically regulates enzymes within or outside of the fucose salvage pathway. For example, it could potentially influence the activity of fucosyltransferases or enzymes involved in the de novo synthesis of GDP-fucose. nih.gov

Cellular Signaling: The potential for L-fucose-1-phosphate to act as an intracellular second messenger warrants investigation. This would involve studying its temporal and spatial dynamics in response to extracellular stimuli and identifying downstream signaling components.

The discovery of novel functions for L-fucose-1-phosphate would significantly expand our understanding of its importance in cellular physiology and pathophysiology. For example, fucosylation has been implicated in processes as diverse as immunity, cancer, and neurodevelopment, and understanding all facets of fucose metabolism is crucial. nih.gov

Development of Advanced Biosensors and Probes for L-Fucose-1-phosphate Dynamics

To fully understand the roles of L-fucose-1-phosphate, it is essential to be able to monitor its concentration and localization within living cells in real-time. This requires the development of sophisticated biosensors and chemical probes.

Genetically Encoded Biosensors: These are proteins, often fluorescent, that are engineered to change their properties upon binding to a specific molecule. A FRET (Förster Resonance Energy Transfer)-based biosensor for L-fucose-1-phosphate could be developed by flanking a specific L-fucose-1-phosphate-binding protein with two fluorescent proteins. Binding of the metabolite would induce a conformational change, altering the FRET signal and allowing for dynamic imaging of its concentration.

Chemical Probes: Another approach is the use of synthetic probes. For instance, fluorogenic probes that become fluorescent upon enzymatic removal of the phosphate (B84403) group could be designed to report on phosphatase activity related to L-fucose-1-phosphate metabolism. nih.gov Additionally, clickable fucose analogs, which can be metabolically incorporated into glycans and then visualized through click chemistry, have proven to be powerful tools for studying fucosylation. nih.govresearchgate.net Similar strategies could be adapted to create probes that specifically report on the L-fucose-1-phosphate pool.

Recent advancements in amperometric biosensors, which detect changes in electrical current, also offer a promising avenue. nih.gov While currently developed for L-fucose, this technology could potentially be adapted for the detection of L-fucose-1-phosphate. nih.govpsu.edu

The table below summarizes some of the current and emerging technologies for developing biosensors and probes:

| Technology | Description | Potential Application for L-Fucose-1-phosphate |

| Genetically Encoded FRET Biosensors | Fusion proteins that change their fluorescence properties upon binding to a target molecule. | Real-time imaging of L-fucose-1-phosphate concentration dynamics in living cells. |

| Fluorogenic Probes | Molecules that become fluorescent after a specific enzymatic reaction. nih.gov | Monitoring the activity of phosphatases that act on L-fucose-1-phosphate. nih.gov |

| Clickable Analogs | Modified versions of fucose that can be metabolically processed and then tagged with a reporter molecule. nih.govresearchgate.net | Tracking the flux of L-fucose into the salvage pathway and its conversion to L-fucose-1-phosphate. |

| Amperometric Biosensors | Electrodes that measure changes in current resulting from an enzymatic reaction. nih.gov | Quantitative measurement of L-fucose-1-phosphate levels in biological samples. nih.govpsu.edu |

These advanced tools will be critical for dissecting the complex spatio-temporal dynamics of L-fucose-1-phosphate metabolism.

Exploration of L-Fucose-1-phosphate Modulators for Research Intervention.

The ability to specifically modulate the levels of L-fucose-1-phosphate is crucial for investigating its functions. This can be achieved through the development of small molecule inhibitors or activators of the enzymes involved in its metabolism.

Inhibitors:

Fucose Kinase (FCSK) Inhibitors: Blocking the enzyme that phosphorylates fucose to L-fucose-1-phosphate would directly deplete its levels. nih.gov

GDP-fucose Pyrophosphorylase (FPGT) Inhibitors: Inhibiting the conversion of L-fucose-1-phosphate to GDP-fucose would lead to its accumulation. nih.govwikipedia.org

Activators: While direct activators are less common, strategies to increase L-fucose-1-phosphate levels could include:

Cell-permeable L-fucose-1-phosphate analogs: These molecules could be designed to bypass the need for fucose kinase and directly enter the metabolic pool. nih.gov

Activators of fucose uptake: Enhancing the transport of fucose into the cell would increase the substrate available for fucose kinase.

The development of such modulators would provide powerful tools for chemical biology studies. For example, by acutely increasing or decreasing L-fucose-1-phosphate levels, researchers could observe the downstream effects on cellular processes and signaling pathways, helping to elucidate its novel functions. These compounds would complement genetic approaches, such as gene knockout or overexpression, by offering temporal control over the metabolic pathway. nih.gov

The table below details some of the key enzymes in the fucose salvage pathway that are targets for modulator development:

| Enzyme | Function | Effect of Inhibition | Effect of Activation |

| Fucose Kinase (FCSK) | Catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate. nih.gov | Decreased L-fucose-1-phosphate levels. | Increased L-fucose-1-phosphate levels. |

| GDP-fucose Pyrophosphorylase (FPGT) | Converts L-fucose-1-phosphate and GTP to GDP-fucose. nih.govwikipedia.org | Increased L-fucose-1-phosphate levels. | Decreased L-fucose-1-phosphate levels. |

The exploration of L-fucose-1-phosphate modulators holds great promise for advancing our understanding of its biological roles and for the development of novel research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.